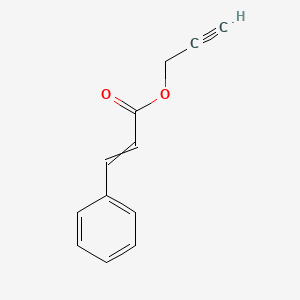

Prop-2-yn-1-yl cinnamate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

91368-35-3 |

|---|---|

Fórmula molecular |

C12H10O2 |

Peso molecular |

186.21 g/mol |

Nombre IUPAC |

prop-2-ynyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C12H10O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h1,3-9H,10H2 |

Clave InChI |

UVYBFDOXEHFEBA-UHFFFAOYSA-N |

SMILES canónico |

C#CCOC(=O)C=CC1=CC=CC=C1 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for Prop-2-yn-1-yl Cinnamate (B1238496)

Esterification Reactions and Optimization

The synthesis of Prop-2-yn-1-yl cinnamate can be accomplished by reacting cinnamic acid or its derivatives with propargyl alcohol. google.com One common laboratory-scale method is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction.

Alternative methods include the use of coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in a process known as Steglich esterification. nih.gov This method is often milder and can be carried out at room temperature, which can be advantageous for sensitive substrates. nih.gov The reaction proceeds through an O-acylisourea intermediate, which then reacts with the alcohol.

Another approach involves the conversion of cinnamic acid to a more reactive derivative, such as an acyl chloride. Cinnamoyl chloride can be prepared by treating cinnamic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting cinnamoyl chloride is then reacted with propargyl alcohol, typically in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

The optimization of these reactions involves screening various catalysts, solvents, temperatures, and reaction times to maximize the yield of the desired ester. For instance, in enzymatic esterification, parameters such as enzyme loading, substrate molar ratio, and temperature are crucial for achieving high conversion rates. nih.gov

Table 1: Comparison of Synthetic Methods for Esterification

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | H₂SO₄, TsOH | Reflux in excess alcohol | Inexpensive reagents | Reversible, requires harsh conditions |

| Steglich | DCC, DMAP | Room temperature, CH₂Cl₂ | Mild conditions, high yields | DCC byproduct can be difficult to remove |

| Acyl Chloride | SOCl₂, Pyridine | 0 °C to room temp. | High reactivity | Requires preparation of acyl chloride |

Preparative Considerations and Yield Optimization

For the preparation of Prop-2-yn-1-yl cinnamate, practical considerations include the choice of solvent, the method of purification, and strategies to maximize the yield. The choice of solvent can significantly impact the reaction rate and yield. For esterification reactions, non-polar aprotic solvents are often used, although greener solvent alternatives are increasingly being explored. nih.gov

Purification of the final product is typically achieved through techniques such as column chromatography on silica gel, recrystallization, or distillation under reduced pressure. The purity of the starting materials, particularly the cinnamic acid and propargyl alcohol, is also critical to ensure a high yield of the desired product and to minimize the formation of byproducts.

Yield optimization strategies often involve a systematic study of reaction parameters. For example, in a study on the synthesis of benzyl cinnamate, response surface methodology was used to optimize variables such as temperature, enzyme loading, substrate molar ratio, and reaction time, leading to a significant increase in the product yield. nih.gov Similar methodologies can be applied to the synthesis of Prop-2-yn-1-yl cinnamate to identify the optimal conditions for its formation. The removal of water, a byproduct of esterification, for example by using a Dean-Stark apparatus or molecular sieves, is a common technique to drive the reaction to completion and improve the yield.

Derivatization and Functionalization Approaches

The terminal alkyne group in Prop-2-yn-1-yl cinnamate serves as a versatile handle for a variety of chemical transformations, allowing for its derivatization and the synthesis of more complex molecules. One of the most prominent reactions for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgnih.gov This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org

Prop-2-yn-1-yl cinnamate can be readily employed as the alkyne component in CuAAC reactions to generate a diverse library of 1,2,3-triazole-containing cinnamate analogues. nih.gov The reaction involves treating Prop-2-yn-1-yl cinnamate with an organic azide in the presence of a copper(I) catalyst. The copper(I) source can be a Cu(I) salt, such as CuI or CuBr, or it can be generated in situ from a Cu(II) salt, like CuSO₄, with a reducing agent, typically sodium ascorbate. nih.gov

The scope of the reaction is broad with respect to the azide component, allowing for the introduction of various substituents onto the triazole ring. This enables the synthesis of a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science. peerj.comekb.eg For example, the reaction of Prop-2-yn-1-yl cinnamate with benzyl azide would yield the corresponding 1-benzyl-4-((cinnamoyloxy)methyl)-1H-1,2,3-triazole.

Table 2: Examples of CuAAC Reactions with Propargyl Derivatives

| Alkyne | Azide | Catalyst System | Solvent | Product | Yield (%) |

| Propargyl Amine Derivative | Benzyl Azide | CuI | CH₂Cl₂/H₂O | 1,4-Disubstituted Triazole | ~95% |

| Propargyl Ether Derivative | Phenyl Azide | CuSO₄/NaAsc | tBuOH/H₂O | 1,4-Disubstituted Triazole | >90% |

| Propargyl Ester | Ethyl Azidoacetate | Cu(I) | Various | 1,4-Disubstituted Triazole | High |

The mechanism of the CuAAC reaction is believed to involve the formation of a copper(I) acetylide intermediate. organic-chemistry.org This intermediate is formed by the reaction of the terminal alkyne with the copper(I) catalyst. The copper acetylide then reacts with the organic azide in a stepwise manner, leading to the formation of a six-membered copper-containing intermediate. Subsequent reductive elimination yields the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.

Spectroscopic and Analytical Characterization in Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of Prop-2-yn-1-yl cinnamate is expected to show distinct signals corresponding to each unique proton environment in the molecule. The trans-configuration of the double bond in the cinnamate moiety is confirmed by a large coupling constant (typically around 16.0 Hz) between the vinylic protons.

Aromatic Protons: The protons on the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.3 and 7.6 ppm.

Vinylic Protons: The two protons on the carbon-carbon double bond of the cinnamate group are diastereotopic and appear as doublets. The proton attached to the carbon adjacent to the phenyl group is expected to resonate at a higher chemical shift (around δ 7.7 ppm) compared to the proton on the carbon adjacent to the carbonyl group (around δ 6.4 ppm).

Propargyl Protons: The methylene protons (-CH₂-) of the propargyl group, being adjacent to both an oxygen atom and a triple bond, are expected to appear as a doublet around δ 4.8 ppm. The terminal alkyne proton (-C≡CH) typically resonates as a triplet around δ 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear at the lowest field, typically around δ 166 ppm.

Aromatic and Vinylic Carbons: The carbons of the phenyl ring and the double bond will resonate in the range of δ 118-145 ppm.

Alkyne Carbons: The two sp-hybridized carbons of the alkyne group are expected to have characteristic shifts in the range of δ 75-80 ppm.

Propargyl Methylene Carbon: The methylene carbon of the propargyl group is expected to appear around δ 52 ppm.

Predicted NMR Data for Prop-2-yn-1-yl cinnamate

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl Protons | 7.3-7.6 (m) | 128-134 |

| Vinylic Proton (α to C=O) | ~6.4 (d, J ≈ 16 Hz) | ~118 |

| Vinylic Proton (β to C=O) | ~7.7 (d, J ≈ 16 Hz) | ~145 |

| Propargyl Methylene Protons (-CH₂-) | ~4.8 (d) | ~52 |

| Alkyne Proton (-C≡CH) | ~2.5 (t) | ~75 |

| Alkyne Carbon (-C ≡CH) | - | ~78 |

| Carbonyl Carbon (C=O) | - | ~166 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Prop-2-yn-1-yl cinnamate is expected to display several characteristic absorption bands that confirm its structure.

The key functional groups and their expected vibrational frequencies are:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1715-1730 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the cinnamate moiety will likely appear as a medium intensity band around 1635 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the benzene (B151609) ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching of the C-O single bonds of the ester group will produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

≡C-H Stretch: A sharp, strong band corresponding to the stretching of the terminal alkyne C-H bond is expected around 3300 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond stretch is expected to show a weak to medium absorption band in the region of 2100-2140 cm⁻¹.

=C-H and -C-H Bending: Out-of-plane bending vibrations for the trans-disubstituted alkene and the aromatic ring will appear in the fingerprint region (below 1000 cm⁻¹).

Characteristic IR Absorption Bands for Prop-2-yn-1-yl cinnamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1715-1730 | Strong |

| Alkene | C=C Stretch | ~1635 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

| Ester | C-O Stretch | 1100-1300 | Strong |

| Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100-2140 | Weak-Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio of ions with very high accuracy, HRMS can confirm the molecular formula of Prop-2-yn-1-yl cinnamate.

The molecular formula of Prop-2-yn-1-yl cinnamate is C₁₂H₁₀O₂. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. The technique provides an exact mass measurement, typically with an accuracy of a few parts per million (ppm), which is a powerful confirmation of the compound's identity.

Molecular Formula Confirmation of Prop-2-yn-1-yl cinnamate by HRMS

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Nominal Mass | 186 amu |

| Monoisotopic Mass (Calculated) | 186.06808 Da |

Differential Scanning Calorimetry (DSC) in Reaction Pathway Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. While specific DSC data for the reaction pathway analysis of Prop-2-yn-1-yl cinnamate synthesis is not extensively reported in the literature, the technique offers significant potential for studying such esterification reactions.

DSC can be employed to investigate the thermal properties of the reactants (cinnamic acid and propargyl alcohol) and the product. This includes determining melting points, boiling points, and any phase transitions. In the context of a reaction, DSC can be used to monitor the heat flow associated with the chemical transformation. This allows for the determination of the reaction enthalpy, which provides insight into the thermodynamics of the esterification process.

Structure Activity Relationship Sar and Molecular Design

Fundamental Principles of SAR Studies Applied to Prop-2-yn-1-yl Cinnamate (B1238496) and its Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic framework to understand how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For prop-2-yn-1-yl cinnamate and its analogues, SAR studies involve systematically altering different parts of the molecule and evaluating the resulting changes in efficacy. The fundamental principle is that the biological activity of these compounds is not random but is intrinsically linked to their three-dimensional structure and the physicochemical properties of their constituent functional groups. nih.govmdpi.com

Key aspects of SAR studies in this context include:

Identification of the Pharmacophore: Determining the essential structural features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors with biological activity.

Comparative Analysis: Comparing the activity of a series of analogues to deduce the contribution of each structural modification. researchgate.netnih.gov

Impact of Structural Modifications on Biological Efficacy

The biological activity of prop-2-yn-1-yl cinnamate can be fine-tuned by making specific structural modifications to its core components.

Role of the Cinnamate Ester Moiety

The cinnamate ester moiety, derived from cinnamic acid, is a crucial component for the biological activity of these compounds. nih.govmdpi.com Cinnamic acid itself, a naturally occurring compound found in cinnamon bark, possesses a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group, all of which are amenable to modification to enhance biological efficacy. nih.govnih.gov The esterification of the carboxylic acid to form the propargyl ester is a key step in creating these bioactive molecules.

Studies on various cinnamate esters have shown that the nature of the ester group can significantly influence activity. For instance, in a study on antiprotozoal agents, medium-sized linear alkyl chains on the ester group, such as n-propyl and n-butyl, conferred the highest activity against Leishmania donovani. nih.gov This suggests that the size and lipophilicity of the ester group play a role in the compound's ability to interact with its biological target. The olefinic double bond in the cinnamate structure can also contribute to the stabilization of radical intermediates, which may be relevant for certain biological activities like antioxidant effects. mdpi.com

Influence of the Propargyl Functionality

The propargyl group, a three-carbon chain containing a terminal alkyne, is another critical determinant of the biological activity of these compounds. nih.gov The presence of the propargyl group is often associated with the inhibition of certain enzymes, such as monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. researchgate.net The terminal alkyne can act as a reactive handle for covalent modification of the enzyme's active site.

Furthermore, the propargyl group provides a versatile point for further chemical modification. For example, it can be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce other functional groups, like 1,2,3-triazoles, thereby creating hybrid molecules with potentially enhanced or novel biological activities. scielo.brresearchgate.netnih.gov

Contributions of Substituents on the Aromatic Ring

The aromatic ring of the cinnamate moiety offers a prime location for structural modifications that can profoundly impact biological efficacy. nih.govnih.gov The type, number, and position of substituents on the phenyl ring can influence the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby affecting its interaction with biological targets. rsc.orgnih.govsemanticscholar.org

For example, in the context of antiprotozoal activity, the introduction of a nitro group on the aromatic ring led to high potency and selectivity against Leishmania donovani. researchgate.netnih.gov In another study, the presence of an electron-withdrawing group on the phenyl ring was found to enhance the antifungal activity of cinnamic acid derivatives. mdpi.com The position of the substituent is also crucial. For instance, in a series of harmicine (B1246882) derivatives, which are hybrids of harmine (B1663883) and cinnamic acid derivatives, meta- and para-substituted (trifluoromethyl)cinnamic acid derivatives displayed the strongest antiplasmodial activities. miguelprudencio.com

| Substituent | Position | Compound Class | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | - | Cinnamate Esters | High potency and selectivity against Leishmania donovani | researchgate.netnih.gov |

| Electron-withdrawing groups | - | Cinnamic Acid Derivatives | Enhanced antifungal activity | mdpi.com |

| Trifluoromethyl (CF₃) | meta | Harmicine Derivatives | Strong antiplasmodial activity | miguelprudencio.com |

| para |

Significance of Heterocyclic Ring Integration (e.g., 1,2,3-Triazoles) as a Pharmacophore

The integration of heterocyclic rings, particularly 1,2,3-triazoles, into the structure of prop-2-yn-1-yl cinnamate analogues has emerged as a powerful strategy for developing new therapeutic agents. scielo.brnih.gov The 1,2,3-triazole ring is considered a valuable pharmacophore in medicinal chemistry due to its ability to form hydrogen bonds and dipole interactions with biological targets. nih.gov It is also metabolically stable and can act as a linker to connect different pharmacophoric fragments.

The synthesis of 1,2,3-triazole-containing cinnamate derivatives is often achieved through the CuAAC reaction between a propargyl cinnamate and an organic azide. scielo.brnih.gov This "click chemistry" approach allows for the efficient generation of a diverse library of compounds for biological screening. For instance, a series of cinnamides bearing 1,2,3-triazole functionalities were synthesized and showed promising antiproliferative and antimetastatic activities on melanoma cells. scielo.br The nature of the substituent on the triazole ring was found to be critical for activity. In another example, nor-β-lapachone derivatives containing a 1,2,3-triazole ring were more active against Trypanosoma cruzi than the parent quinones. researchgate.net

Ligand-Based and Structure-Based Molecular Design Strategies

The development of novel prop-2-yn-1-yl cinnamate analogues is guided by both ligand-based and structure-based molecular design strategies.

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of the SAR of a series of known active compounds to build a pharmacophore model. This model defines the essential steric and electronic features required for activity. New molecules are then designed to fit this pharmacophore model. acs.org

Structure-based design , on the other hand, is utilized when the crystal structure of the target protein is available. This allows for the use of computational tools, such as molecular docking, to predict how a designed molecule will bind to the active site of the protein. researchgate.net This approach enables a more rational design process, where molecules can be specifically tailored to optimize interactions with the target, leading to higher potency and selectivity. For example, molecular dynamics simulations have been used to identify the ATP binding site of Plasmodium falciparum heat shock protein 90 as a potential target for harmicine derivatives. miguelprudencio.com

By combining the insights gained from SAR studies with the power of molecular modeling, researchers can accelerate the discovery and optimization of new prop-2-yn-1-yl cinnamate-based therapeutic agents for a wide range of diseases.

In Vitro Biological Activity and Pharmacological Potential

Antineoplastic and Antiproliferative Investigations

The fight against cancer necessitates the discovery of new and effective chemotherapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with demonstrated antitumor activities. scielo.brnih.gov Prop-2-yn-1-yl cinnamate (B1238496), as a derivative, has been subject to scrutiny for its potential to inhibit cancer cell growth and spread.

The in vitro efficacy of prop-2-yn-1-yl cinnamate and its derivatives has been assessed against various cancer cell lines. A notable example is the evaluation against the B16-F10 murine melanoma cell line, a highly metastatic and aggressive cancer model. scielo.brnih.gov Studies have shown that certain cinnamate derivatives can significantly reduce the viability of these melanoma cells. scielo.br For instance, a bis-cinnamate compound, structurally related to prop-2-yn-1-yl cinnamate, demonstrated considerable cytotoxic activity against B16-F10 cells. scielo.br

A key aspect of cancer progression is uncontrolled cellular proliferation and the ability of cancer cells to metastasize to distant organs. Research has indicated that derivatives of prop-2-yn-1-yl cinnamate can interfere with these critical processes. One study revealed that a bis-cinnamate derivative induced cell cycle arrest in B16-F10 melanoma cells, thereby halting their proliferation. scielo.br Specifically, treatment with this compound led to an accumulation of cells in the G0/G1 phase of the cell cycle. scielo.br

Furthermore, the metastatic potential of melanoma cells was also found to be influenced. The same bis-cinnamate derivative was observed to decrease the migration, invasion, and colony formation of B16-F10 cells in vitro. scielo.br This suggests that the compound may interfere with the cellular machinery responsible for cell movement and the establishment of new tumor colonies.

The invasion of surrounding tissues is a hallmark of malignant tumors. Cinnamic acid derivatives have shown promise in inhibiting this invasive capacity. scielo.br The anti-invasive properties of these compounds have been observed not only in melanoma but also in other cancer types like colon carcinoma and human lung adenocarcinoma. scielo.br The mechanism behind this anti-invasive action may be linked to the inhibition of matrix metalloproteinases (MMPs), enzymes that are crucial for breaking down the extracellular matrix and facilitating cancer cell invasion. scielo.br

An ideal anticancer agent should exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. Studies on cinnamic acid esters and amides have suggested a degree of selectivity in their cytotoxic effects. These compounds have demonstrated toxicity against malignant cell lines, including melanoma, while showing less of an impact on peripheral blood mononuclear cells. scielo.br This selective action is a crucial parameter in the development of new cancer therapies with reduced side effects.

Anti-inflammatory Response Modulation

Chronic inflammation is a known driver of various diseases, including cancer. jci.org Therefore, compounds with anti-inflammatory properties are of significant interest. Prop-2-yn-1-yl cinnamate and its analogs have been investigated for their ability to modulate inflammatory responses.

Investigations into Key Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. scienceopen.comscienceopen.comkoreamed.org Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory conditions and cancer. scienceopen.comscienceopen.com Research has shown that certain compounds can modulate the NF-κB pathway, making it a significant target for therapeutic intervention. scienceopen.comscienceopen.com

In the context of prop-2-yn-1-yl cinnamate and related compounds, studies have explored their anti-inflammatory potential through the inhibition of the NF-κB signaling pathway. For instance, a study on new lathyrane diterpenoid hybrids, which included a compound structurally related to prop-2-yn-1-yl cinnamate, demonstrated potent anti-inflammatory activity. scienceopen.com This activity was associated with the downregulation of lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the inhibition of IκBα phosphorylation. scienceopen.com The inhibition of IκBα phosphorylation is a key step in preventing the activation and nuclear translocation of NF-κB. scienceopen.com This suggests that the anti-inflammatory mechanism of these compounds is linked to the suppression of the NF-κB signaling pathway. scienceopen.com

Furthermore, the NF-κB pathway is known to activate target genes that release inflammatory mediators. scienceopen.comscienceopen.com By inhibiting this pathway, compounds like prop-2-yn-1-yl cinnamate can potentially reduce the production of these mediators, thereby mitigating inflammatory responses. scienceopen.comscienceopen.com

Autophagy-Related Modulatory Effects

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in maintaining cellular homeostasis. scienceopen.comscienceopen.comnih.gov This process can be modulated by various stimuli and is implicated in a wide range of physiological and pathological conditions. nih.govnih.gov

Investigations into the biological activities of compounds structurally similar to prop-2-yn-1-yl cinnamate have revealed their ability to modulate autophagy. A study on lathyrane diterpenoid hybrids found that a particularly potent anti-inflammatory compound not only inhibited the NF-κB pathway but also stimulated autophagy induction. scienceopen.com This suggests a dual mechanism of action where the compound's anti-inflammatory effects may be, in part, mediated by its ability to enhance the autophagic process. scienceopen.com

Autophagy modulation is considered a promising therapeutic strategy for various diseases. nih.gov The ability of certain compounds to induce autophagy highlights their potential for clearing cellular debris and maintaining cellular health. scienceopen.comscienceopen.com The interplay between the NF-κB pathway and autophagy is complex, and compounds that can modulate both, such as the derivatives studied, are of significant interest for further research. scienceopen.comscienceopen.com

Anti-parasitic Efficacy

The search for new and effective antiparasitic agents is a global health priority due to the prevalence of diseases like leishmaniasis, Chagas disease, and malaria, which are often caused by protozoan parasites. bohrium.com Cinnamic acid derivatives have emerged as a promising class of compounds with significant antiprotozoal activity. bohrium.comresearchgate.net

Activity against Leishmania Species (e.g., L. braziliensis, L. infantum promastigotes and amastigotes)

Leishmaniasis, caused by parasites of the Leishmania genus, manifests in various clinical forms. nih.govxiahepublishing.com The parasite exists in two main stages: the motile promastigote in the sandfly vector and the non-motile amastigote within mammalian macrophages. plos.org

Studies have demonstrated the leishmanicidal activity of various cinnamate derivatives. For example, research on eugenol (B1671780) analogs incorporating a 1,2,3-triazole functionality, which also contained a prop-2-yn-1-yloxy moiety, showed significant activity against intracellular amastigotes of Leishmania braziliensis. scielo.br Similarly, vanillin-containing 1,2,3-triazole derivatives have been evaluated for their potential against L. braziliensis, with some compounds showing promising activity against both promastigote and amastigote forms. researchgate.net

Furthermore, investigations into quinoline (B57606) derivatives have shown in vitro antileishmanial activity against Leishmania infantum promastigotes and amastigotes. nih.gov While not a direct cinnamate, this highlights the potential of various chemical scaffolds in combating Leishmania infections. Chalcone derivatives have also been identified as inhibitors of L. infantum arginase and exhibit activity against both promastigotes and intracellular amastigotes. frontiersin.org Although most cinnamate esters have shown limited activity against L. donovani, certain derivatives with specific substitutions have demonstrated superior performance. bohrium.com

Table 1: In Vitro Anti-leishmanial Activity of Related Compounds This table is for illustrative purposes and includes data for related cinnamate and other derivatives, as direct data for prop-2-yn-1-yl cinnamate was not specified in the provided context.

| Compound Class | Leishmania Species | Parasite Stage | Observed Activity | Reference |

|---|---|---|---|---|

| Eugenol-1,2,3-triazole analogs | L. braziliensis | Intracellular amastigotes | Significant leishmanicidal effect | scielo.br |

| Vanillin-1,2,3-triazole derivatives | L. braziliensis | Promastigotes & Amastigotes | Promising activity | researchgate.net |

| Quinoline derivatives | L. infantum | Promastigotes & Amastigotes | Effective antileishmanial action | nih.gov |

| Chalcone derivatives | L. infantum | Promastigotes & Amastigotes | Inhibitory activity | frontiersin.org |

Mechanistic Studies of Antiparasitic Action (e.g., Reactive Oxygen Species Production, Mitochondrial Depolarization, Membrane Disruption)

Understanding the mechanism of action of antiparasitic compounds is crucial for the development of more effective drugs. Several studies have elucidated the pathways through which cinnamate derivatives and other compounds exert their leishmanicidal effects.

A key mechanism involves the induction of mitochondrial dysfunction. xiahepublishing.comnih.gov The mitochondrion is a vital organelle for parasite survival, and its disruption can lead to cell death. nih.gov Studies on various phytochemicals have shown that they can cause mitochondrial swelling, damage to the mitochondrial membrane leading to depolarization, and alterations in the organelle's ultrastructure in Leishmania parasites. xiahepublishing.com For example, treatment with certain compounds has been shown to cause a dose-dependent depolarization of the mitochondrial membrane in T. cruzi epimastigotes. cambridge.orgresearchgate.net

Another important mechanism is the generation of reactive oxygen species (ROS). plos.orgmdpi.com ROS are highly reactive molecules that can cause oxidative damage to cellular components, leading to parasite death. plos.org Quercetin, for instance, has been shown to exert its antileishmanial effect on L. amazonensis promastigotes by generating ROS, which in turn disrupts parasite mitochondrial function. plos.org Increased ROS production can lead to mitochondrial collapse and vacuolization of the cytoplasm. xiahepublishing.com

Membrane disruption is another mode of antiparasitic action. Allyl esters, including allyl cinnamate, have been shown to cause a loss of cell viability in insect cell lines through cell membrane disruption. tesisenred.net This suggests that the gut could be a target for the action of these esters. tesisenred.net

Potential against other Protozoan Parasites (e.g., Plasmodium falciparum, Trypanosoma cruzi for related compounds)

The antiparasitic activity of cinnamate derivatives extends beyond Leishmania. While many cinnamate esters have shown limited or no activity against Plasmodium falciparum (the parasite causing malaria) and Trypanosoma cruzi (the causative agent of Chagas disease), some derivatives have exhibited notable effects. bohrium.com

Cinnamic acid derivatives have been found to inhibit the growth of intraerythrocytic P. falciparum in culture. nih.govnih.gov This inhibitory effect is correlated with their hydrophobic character and is attributed to the inhibition of lactate (B86563) transport, a key metabolic product for the parasite. nih.gov These derivatives also impede the transport of carbohydrates and amino acids across the host cell membrane, which is vital for parasite growth. nih.govnih.gov

In the case of T. cruzi, while many cinnamate esters show limited activity, some synthetic derivatives have demonstrated trypanocidal effects. bohrium.comresearchgate.net For instance, certain ecdysteroid cinnamate esters have been identified as having potent and selective trypanocidal activity against T. cruzi amastigotes. acs.org

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which drugs exert their therapeutic effects. Cinnamic acid derivatives have been investigated for their ability to inhibit various enzymes.

Studies on amino acid Schiff bases and their metal complexes, which can be structurally related to derivatives of cinnamic acid, have shown potent inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ijcce.ac.irijcce.ac.ir These enzymes are relevant targets in the context of neurodegenerative diseases. ijcce.ac.ir

In the context of cancer, certain alkyl cinnamates have been shown to induce apoptosis in breast cancer cells through the mitochondrial pathway. koreamed.org While not a direct enzyme inhibition study in the traditional sense, this points to the modulation of complex signaling cascades that involve various enzymes. Furthermore, some inhibitors of androgen biosynthesis have been studied for their interaction with cytochrome P450 17A1, indicating that cinnamate-related structures could potentially interact with and inhibit key enzymes in metabolic pathways. nih.gov

Antimicrobial Properties

Antibacterial Activity

There is no specific information available in peer-reviewed scientific literature regarding the antibacterial activity of Prop-2-yn-1-yl cinnamate. While studies have been conducted on various other cinnamate esters and their effects on bacterial strains, the antibacterial properties of the propargyl ester of cinnamic acid have not been specifically evaluated or reported. molaid.comresearchgate.net Research into related compounds, such as N-(prop-2-yn-1-yl)cinnamamide, has been conducted in other therapeutic areas, but these findings cannot be extrapolated to determine the antibacterial potential of Prop-2-yn-1-yl cinnamate due to structural differences between an amide and an ester linkage. scielo.br

Antioxidant Activity and Radical Scavenging Mechanisms

Specific studies detailing the antioxidant capacity or radical scavenging mechanisms of Prop-2-yn-1-yl cinnamate are not present in the available scientific literature. Research has been performed on the propargyl esters of the structurally related caffeic acid, which possesses additional hydroxyl groups on its phenyl ring that significantly influence antioxidant activity. nih.gov These studies on caffeic acid derivatives showed good radical scavenging abilities. nih.gov However, due to the critical role of the phenolic hydroxyl groups in antioxidant mechanisms, these results are not directly applicable to Prop-2-yn-1-yl cinnamate, which lacks these specific functional groups. General studies confirm that the antioxidant potential of cinnamic acid derivatives is highly dependent on the substitution pattern of the aromatic ring. mdpi.com Without specific experimental data for Prop-2-yn-1-yl cinnamate, its antioxidant profile remains uncharacterized.

Molecular Mechanisms of Action and Target Interactions

Identification and Characterization of Molecular Targets

The molecular targets of prop-2-yn-1-yl cinnamate (B1238496) are primarily inferred from studies of its more complex derivatives. These studies suggest that the compound's structural features enable it to interact with enzymes involved in inflammation, cancer progression, and neurodegenerative diseases.

One potential direct target is Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme crucial in the phenylpropanoid pathway. Substrate analogs containing a terminal acetylene (B1199291) are known to be potent, mechanism-based inactivators of C4H. nih.gov Given that prop-2-yn-1-yl cinnamate possesses this terminal alkyne group, it is plausible that it could act as an inhibitor of C4H. nih.gov

Furthermore, research on hybrid molecules synthesized using prop-2-yn-1-yl cinnamate as a building block has identified several key protein targets. For instance, lathyrane diterpenoid hybrids designed for anti-inflammatory activity have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) , two key enzymes in the inflammatory cascade. scienceopen.comscienceopen.com In the context of cancer research, a bis-cinnamate derivative demonstrated anti-metastatic properties, suggesting interaction with matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9) , enzymes that are critical for cancer cell invasion. scielo.br Derivatives developed for potential application in Parkinson's disease have been designed to target Nuclear factor-erythroid 2 p45-related factor 2 (NRF2) and monoamine oxidase B (MAO-B) . nih.gov

| Molecular Target | Associated Biological Process | Evidence Type | Reference |

|---|---|---|---|

| Cinnamate-4-Hydroxylase (C4H) | Phenylpropanoid Metabolism | Inferred from terminal alkyne analogs | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inflammation | Activity of a lathyrane diterpenoid hybrid | scienceopen.comscienceopen.com |

| Cyclooxygenase-2 (COX-2) | Inflammation | Activity of a lathyrane diterpenoid hybrid | scienceopen.comscienceopen.com |

| Matrix Metalloproteinase 2 (MMP-2) | Cancer Metastasis | Activity of a bis-cinnamate derivative | scielo.br |

| Matrix Metalloproteinase 9 (MMP-9) | Cancer Metastasis | Activity of a bis-cinnamate derivative | scielo.br |

Analysis of Ligand-Receptor Binding Modes and Interactions

The structure of prop-2-yn-1-yl cinnamate features two key electrophilic sites that can facilitate covalent interactions with protein targets: the α,β-unsaturated carbonyl of the cinnamate group and the terminal alkyne of the propargyl group.

The α,β-unsaturated system is susceptible to a hetero-Michael addition reaction, where a nucleophilic amino acid residue, such as the thiol group of cysteine, within a protein's binding site can form a covalent bond. nih.gov This type of irreversible binding can lead to potent and sustained inhibition of the target protein. nih.gov

The terminal alkyne moiety is characteristic of mechanism-based inactivators, also known as "suicide substrates." nih.gov In the active site of an enzyme, particularly a cytochrome P450 like C4H, the alkyne can be catalytically activated to form a highly reactive intermediate, such as a ketene. This intermediate then rapidly reacts with a nearby nucleophilic residue, leading to the irreversible covalent modification and inactivation of the enzyme. nih.gov

Beyond covalent interactions, the initial binding and correct positioning of the molecule within the target's active site are governed by non-covalent forces. Studies on related hybrid molecules containing 1,2,3-triazole linkers (formed from the alkyne group) show that binding to target proteins involves a combination of hydrogen bonds, hydrophobic interactions, dipole-dipole bonds, and van der Waals forces. scienceopen.com The phenyl ring of the cinnamate moiety can participate in hydrophobic and π-stacking interactions, further stabilizing the ligand-receptor complex. japsonline.com

Elucidation of Intracellular Signaling Pathway Modulation

The molecular interactions of prop-2-yn-1-yl cinnamate-derived compounds translate into the modulation of key intracellular signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway .

In studies involving anti-inflammatory lathyrane diterpenoid hybrids, the active compound was found to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of IκBα (inhibitor of kappa B). scienceopen.comscienceopen.com The phosphorylation and subsequent degradation of IκBα are critical steps that release NF-κB, allowing it to translocate to the nucleus. By preventing IκBα phosphorylation, the hybrid compound effectively blocks NF-κB's nuclear translocation and its ability to activate the transcription of pro-inflammatory genes, including iNOS and COX-2. scienceopen.comscienceopen.com This demonstrates a clear mechanism for modulating a central inflammatory signaling cascade. scienceopen.comscienceopen.com

Influence on Cellular Processes and Homeostasis

Inflammation: By inhibiting the NF-κB pathway and downregulating iNOS and COX-2 expression, these derivatives effectively suppress the cellular inflammatory response, reducing the production of inflammatory mediators like nitric oxide. scienceopen.comscienceopen.com

Autophagy: The lathyrane hybrid compound 8d1 was also found to stimulate autophagy in LPS-induced RAW264.7 cells. scienceopen.comscienceopen.com Autophagy is a critical cellular process for degrading damaged organelles and misfolded proteins, suggesting that this class of compounds may influence cellular stress responses and homeostasis. scienceopen.comscienceopen.com

Cancer Cell Proliferation and Metastasis: A bis-cinnamate derivative (compound 6b) was shown to have antiproliferative effects on B16-F10 melanoma cells. scielo.brufmg.br Crucially, it also reduced cancer cell invasion, a key step in metastasis. scielo.brufmg.br This anti-invasive action is likely related to the inhibition of matrix metalloproteinases (MMPs), which are responsible for degrading the extracellular matrix. scielo.br

Apoptosis: By analogy with the closely related methyl cinnamate, the prop-2-yn-1-yl ester could potentially influence apoptosis. Methyl cinnamate has been shown to increase the cleaved forms of PARP and caspase-3 while decreasing levels of the anti-apoptotic proteins Survivin and Bcl-2, ultimately promoting programmed cell death in pre-osteoblasts. medchemexpress.com

| Cellular Process | Observed Effect | Derivative Type | Reference |

|---|---|---|---|

| Inflammation | Suppression of inflammatory mediators (e.g., NO) | Lathyrane diterpenoid hybrid | scienceopen.comscienceopen.com |

| Autophagy | Induction of autophagy in macrophages | Lathyrane diterpenoid hybrid | scienceopen.comscienceopen.com |

| Cancer Cell Invasion | Inhibition of melanoma cell invasion | Bis-cinnamate derivative | scielo.brufmg.br |

| Apoptosis | Induction of apoptosis (inferred) | Analogous methyl ester | medchemexpress.com |

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of prop-2-yn-1-yl cinnamate (B1238496), docking simulations are instrumental in understanding its interactions with various biological targets.

Research has shown that cinnamate derivatives can be evaluated for their binding affinity to specific protein targets. For instance, in the development of multi-target ligands for Alzheimer's disease, docking simulations have been used to optimize the linker length for effective interaction with the active sites of acetylcholinesterase (AChE). nih.gov Similarly, docking studies on cinnamate-GW9662 hybrid compounds as peroxisome proliferator-activated receptor γ (PPARγ) agonists revealed that the cinnamate moiety can interact with key residues like Arg280, Ile281, Gly284, Ile341, and Ser342. mdpi.com This highlights the importance of the cinnamate structure in ligand-receptor binding.

In studies of novel inhibitors for Parkinson's disease treatment, molecular docking is a key step to predict how compounds, which may include a prop-2-yn-1-yl cinnamate scaffold, bind to target enzymes like monoamine oxidase B (MAO-B). nih.gov The binding modes and affinities calculated from these simulations help in identifying the most promising candidates for synthesis and further biological evaluation. For example, the docking of xanthyl-cinnamate derivatives to the epidermal growth factor receptor (EGFR) has been performed to predict their potential as anticancer agents. ugm.ac.id

The following table summarizes representative data from molecular docking studies involving cinnamate derivatives, illustrating the type of information obtained.

| Compound Type | Target Protein | Key Interacting Residues | Predicted Binding Affinity (ΔG, kcal/mol) | Reference |

| Cinnamate-GW9662 hybrid | PPARγ | Arg280, Ile281, Gly284, Ile341, Ser342 | Not explicitly stated | mdpi.com |

| Xanthyl-cinnamate hybrid | EGFR | Not explicitly stated | -35.02 kJ/mol (for 3,6-dihydroxyxanthen-1-yl cinnamate) | ugm.ac.id |

| Phenyl amide cinnamate | Estrogen Receptor α | Not explicitly stated | -9.64 kcal/mol | japsonline.com |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of prop-2-yn-1-yl cinnamate and its complexes with biological targets over time. mdpi.comrsc.org These simulations are crucial for understanding the stability of ligand-protein interactions predicted by molecular docking.

In a study on dual NRF2 inducers and selective MAO-B inhibitors, MD simulations were performed on the selected ligand-protein complexes for 300 nanoseconds using the Amber18 suite. nih.gov The simulations employed the ff14SB force field for the protein and the general AMBER force field (GAFF) for the ligand, with the complex solvated in a TIP3P water model. Such simulations help to assess the stability of the binding pose and the interactions over a longer timescale than is possible with static docking.

Conformational analysis of ester-containing molecules is fundamental to understanding their reactivity and interactions. researchgate.net The ester group can exist in different conformations, and computational studies, often in conjunction with experimental techniques like 2D-NOESY spectroscopy, help to determine the most stable conformers in different environments. researchgate.netmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of prop-2-yn-1-yl cinnamate. nrel.govrsc.org These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Studies on the propargyl radical (HCCCH2), a component of prop-2-yn-1-yl cinnamate, have used high-level ab initio calculations to derive its equilibrium structure and the distribution of the unpaired electron, illustrating π-electron delocalization. illinois.edunih.gov This delocalization is a key factor in the radical's reactivity.

DFT calculations can be used to determine various molecular properties that are relevant to reactivity, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicate the molecule's ability to donate or accept electrons.

Electrostatic Potential: This maps the charge distribution and helps predict sites for electrophilic and nucleophilic attack. mdpi.com

Atomic Charges: These provide information on the partial charges on each atom, influencing electrostatic interactions.

Fukui Function: This function helps to predict the reactivity of different sites within the molecule towards electrophilic, nucleophilic, and radical attacks. mdpi.com

The table below presents a conceptual summary of the types of data obtained from quantum chemical calculations for a molecule like prop-2-yn-1-yl cinnamate.

| Calculated Property | Significance |

| HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Mulliken Atomic Charges | Predicts sites for electrostatic interactions. |

| Electrostatic Potential | Visualizes charge distribution and reactive sites. |

Predictive Modeling for Biological Activities (e.g., ADMET properties, excluding explicit toxicity data)

In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govscbdd.comuniroma1.it For prop-2-yn-1-yl cinnamate, these predictive models can estimate its drug-likeness and potential pharmacokinetic profile early in the drug discovery process.

Various ADMET properties can be predicted using computational tools:

Absorption: Properties like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. optibrium.com

Distribution: Predictions of blood-brain barrier (BBB) penetration are crucial for drugs targeting the central nervous system. nih.gov

Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a key prediction, as this can indicate the likelihood of drug-drug interactions. optibrium.com

A hypothetical ADMET profile for prop-2-yn-1-yl cinnamate based on predictive modeling might look like the following:

| ADMET Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Suggests good cell membrane permeability. |

| Blood-Brain Barrier Penetration | Likely | May be suitable for CNS targets. |

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |

| P-glycoprotein Substrate | Yes/No | Influences drug efflux and distribution. |

Virtual Screening and Computational Lead Optimization Strategies

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. If prop-2-yn-1-yl cinnamate were identified as a hit, computational lead optimization strategies would be employed to improve its potency, selectivity, and pharmacokinetic properties. mdpi.comnih.govsygnaturediscovery.com

This process often involves an iterative design-make-test-analyze (DMTA) cycle, where computational tools play a key role in the design phase. sygnaturediscovery.com For example, based on the binding mode of prop-2-yn-1-yl cinnamate in a target protein, medicinal chemists can design derivatives with modified functional groups to enhance favorable interactions or block unfavorable ones. These new designs are then evaluated computationally before being synthesized and tested experimentally.

Fragment-based drug discovery is another approach where small fragments, potentially including the cinnamate or propargyl moieties, are identified and then linked together to create more potent leads. unimi.it Computational methods are essential for determining the optimal way to link these fragments. The development of deep learning and generative AI models is also beginning to automate and accelerate the lead optimization process. arxiv.org

Future Directions and Emerging Research Perspectives

Exploration of Novel Synthetic Pathways and Analogues

The future of prop-2-yn-1-yl cinnamate (B1238496) research is intrinsically linked to the development of innovative and efficient synthetic methodologies. While classical methods like Fischer esterification and condensation reactions using coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDAC) are established for producing the core structure from cinnamic acid and propargyl alcohol or propargyl bromide, researchers are exploring more advanced strategies to create diverse analogues. ufmg.brscienceopen.comscienceopen.comnih.gov These efforts aim to enhance biological activity, selectivity, and pharmacokinetic properties.

Key emerging synthetic strategies include:

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Heck reaction, offer a powerful tool for modifying the cinnamate core. nih.govrsc.org For instance, Pd(II)-catalyzed C-H olefination of 2-aminotropones with acrylates has been used to create novel non-benzenoid cinnamate analogues, where the typical benzene (B151609) ring is replaced by a tropolone (B20159) structure. rsc.org

Click Chemistry: The terminal alkyne of the propargyl group is perfectly suited for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." ufmg.brscienceopen.com This reaction allows for the straightforward attachment of various azide-containing molecules, leading to the synthesis of 1,2,3-triazole-functionalized cinnamates. ufmg.brscielo.br This approach has been used to generate libraries of derivatives for screening purposes. ufmg.brscielo.br

Structural Hybridization: Researchers are creating hybrid molecules by combining the prop-2-yn-1-yl cinnamate scaffold with other pharmacophores. scienceopen.comnih.gov An example includes the synthesis of lathyrane diterpenoid hybrids, which attach the cinnamate structure to a complex natural product backbone. scienceopen.comscienceopen.com

These advanced synthetic approaches are enabling the creation of a wide array of analogues with modifications at the aromatic ring, the linker, and the ester group, paving the way for comprehensive structure-activity relationship (SAR) studies. nih.gov

Table 1: Overview of Synthetic Methodologies for Prop-2-yn-1-yl Cinnamate and its Analogues

| Synthetic Strategy | Description | Key Reagents/Catalysts | Example Application | Reference |

|---|---|---|---|---|

| Fischer Esterification | Direct esterification of a carboxylic acid with an alcohol under acidic conditions. | Cinnamic Acid, Propargyl Alcohol, Acid Catalyst | Preparation of basic cinnamate esters. | nih.gov |

| Condensation/Coupling | Reaction of a carboxylic acid with an alcohol or amine using a coupling agent. | Cinnamic Acid, Propargyl Alcohol/Amine, EDAC | Synthesis of prop-2-yn-1-yl cinnamate and cinnamides. | ufmg.br |

| Nucleophilic Substitution | Reaction of a cinnamic acid salt with an alkyl halide. | Cinnamic Acid, Propargyl Bromide, K2CO3 | Synthesis of prop-2-yn-1-yl cinnamate. | scienceopen.com |

| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. | Aryl Halides, Acrylates, Palladium Catalyst | Synthesis of substituted cinnamate esters. | nih.gov |

| Click Chemistry (CuAAC) | Copper-catalyzed cycloaddition between an alkyne and an azide. | Prop-2-yn-1-yl Cinnamate, Organic Azides, Cu(I) Catalyst | Creation of 1,2,3-triazole-containing cinnamate analogues. | ufmg.brscielo.br |

| C-H Olefination | Palladium-catalyzed direct coupling of a C-H bond with an acrylate. | 2-Aminotropones, Acrylates, Pd(II) Catalyst | Synthesis of non-benzenoid cinnamate analogues. | rsc.org |

Identification of New Biological Targets and Therapeutic Applications

Building on the known biological activities of cinnamic acid derivatives, research is actively seeking to identify novel biological targets and expand the therapeutic potential of prop-2-yn-1-yl cinnamate and its analogues. nih.govresearchgate.net Current investigations have revealed promising activity in oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Applications: Synthetic analogues have demonstrated significant antiproliferative and antimetastatic effects. ufmg.brscielo.br In melanoma cell lines, certain 1,2,3-triazole-bearing derivatives were found to decrease cell invasion, a key process in metastasis. ufmg.brscielo.br This anti-invasive action is hypothesized to be linked to the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for cancer progression. scielo.br Other studies have shown the potent activity of related cinnamamide (B152044) derivatives against breast (MCF-7) and lung (A549) cancer cell lines. researchgate.net

Neuroprotective Effects: The structural motifs present in prop-2-yn-1-yl cinnamate are relevant to the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Research into hybrid molecules has produced dual-function compounds that act as both nuclear factor erythroid 2-related factor 2 (NRF2) inducers, which helps protect against oxidative stress, and selective monoamine oxidase-B (MAO-B) inhibitors. nih.gov The propargylamine (B41283) moiety is a well-known pharmacophore for irreversible MAO-B inhibition. researchgate.net

Anti-inflammatory and Antiprotozoal Activity: Cinnamic acid derivatives are known for their anti-inflammatory properties. scienceopen.comscienceopen.com Hybrids incorporating the cinnamate structure have shown anti-inflammatory effects mediated through the NF-κB signaling pathway and autophagy. scienceopen.com Furthermore, comprehensive screening has identified cinnamate ester analogues as potent antiprotozoal agents, with high activity and selectivity against the parasites responsible for leishmaniasis (Leishmania donovani) and African sleeping sickness (Trypanosoma brucei). nih.gov

Table 2: Emerging Biological Targets and Therapeutic Applications

| Therapeutic Area | Potential Application | Identified Biological Target(s) | Key Findings | Reference |

|---|---|---|---|---|

| Oncology | Melanoma | Matrix Metalloproteinase-2 (MMP-2), MMP-9 | Inhibition of cancer cell invasion and metastasis. | ufmg.brscielo.br |

| Oncology | Breast & Lung Cancer | Not specified | Potent in vitro activity against MCF-7 and A549 cell lines. | researchgate.net |

| Neurodegeneration | Parkinson's Disease | MAO-B, NRF2 | Dual inhibition of MAO-B and induction of the NRF2 antioxidant pathway. | nih.gov |

| Inflammation | General Anti-inflammatory | NF-κB signaling pathway | Inhibition of pro-inflammatory pathways. | scienceopen.com |

| Infectious Disease | Leishmaniasis, Trypanosomiasis | Not specified | Potent and selective in vitro activity against L. donovani and T. brucei. | nih.gov |

Integration into Multi-Target-Directed Ligand (MTDL) Design

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The prop-2-yn-1-yl cinnamate scaffold is an excellent candidate for MTDL design due to the distinct functionalities of its two core components. researchgate.netmdpi.com

The cinnamic acid portion is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties, including the ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com The propargylamine moiety is a classic irreversible inhibitor of MAO-B, an enzyme whose activity is elevated in Alzheimer's patients and contributes to oxidative stress. researchgate.net

The MTDL strategy involves creating hybrid compounds that merge these functionalities. For example, researchers have designed and synthesized novel derivatives that combine a cinnamic scaffold with a propargylamine group to create dual inhibitors of cholinesterases (another key Alzheimer's target) and monoamine oxidases. researchgate.netmdpi.com This approach allows a single compound to address several pathological pathways at once: reducing neurotransmitter degradation (cholinesterase inhibition), decreasing oxidative stress (MAO-B inhibition), and preventing Aβ plaque formation. nih.govmdpi.com Future research will likely focus on refining the linker and substitution patterns to optimize the potency and selectivity of these MTDLs for various targets implicated in neurodegeneration. mdpi.com

Development as Chemical Probes for Biological Systems

A significant future direction for prop-2-yn-1-yl cinnamate is its development as a chemical probe to investigate biological systems. Its utility as a probe stems directly from the terminal alkyne on the propargyl group. This alkyne serves as a versatile chemical handle for bioorthogonal chemistry, particularly the copper-catalyzed "click" reaction (CuAAC). scienceopen.comacs.org

This functionality allows researchers to:

Tag and Visualize: Attach a reporter molecule, such as a fluorophore (e.g., a rhodamine or fluorescein (B123965) azide), to the alkyne handle of prop-2-yn-1-yl cinnamate after it has interacted with its biological target within a cell or tissue. This enables the visualization and localization of the target protein or enzyme using techniques like fluorescence microscopy.

Identify Targets: Link the alkyne to an affinity tag, such as biotin (B1667282) azide. After the probe binds to its cellular target(s), the entire complex can be pulled down from the cell lysate using streptavidin-coated beads. The captured protein can then be identified using mass spectrometry, providing a powerful method for target deconvolution.

Map Metabolic Pathways: The cinnamate core is derived from the shikimate and phenylpropanoid pathways. nih.govsci-hub.sepeerj.com Isotopically labeled versions of prop-2-yn-1-yl cinnamate could be used as metabolic probes to trace the downstream fate of cinnamic acid derivatives in various organisms.

The ability to easily modify prop-2-yn-1-yl cinnamate via its alkyne group makes it an attractive and adaptable tool for chemical biologists seeking to understand the compound's mechanism of action and discover new biological roles.

Advanced Mechanistic Studies and Pathway Elucidation

While initial studies have identified promising biological activities, a deeper understanding of the precise molecular mechanisms is crucial for further development. Future research will employ advanced techniques to elucidate the exact pathways through which prop-2-yn-1-yl cinnamate and its analogues exert their effects.

Emerging areas of mechanistic investigation include:

Target Engagement and Downstream Signaling: While studies suggest that some analogues inhibit MMPs or modulate the NF-κB pathway, further validation is needed. scienceopen.comscielo.br Advanced proteomic and transcriptomic analyses can map the global cellular changes that occur after treatment, revealing the full spectrum of affected signaling cascades. Techniques like thermal shift assays or cellular target engagement assays can confirm direct binding to putative targets like MMP-9 or MAO-B.

Biosynthetic Pathway Engineering: The biosynthesis of the core cinnamic acid structure originates from phenylalanine via the phenylpropanoid pathway. peerj.commdpi.com Understanding the enzymes involved, such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), opens the door to metabolic engineering. nih.govpeerj.com Heterologous expression of these pathways in microorganisms like E. coli or yeast could enable the sustainable production of novel cinnamate analogues that are difficult to synthesize chemically. nih.gov

Advanced Analytical Spectroscopy: Novel analytical methods are needed to capture and identify reactive intermediates and to understand complex reaction mechanisms in situ. rsc.org For instance, photoionization and photoelectron photoion coincidence spectroscopy can provide detailed spectroscopic fingerprints to unequivocally identify transient species involved in catalytic processes or biological interactions. rsc.org Such techniques could be adapted to study the interaction of prop-2-yn-1-yl cinnamate with its biological targets at a fundamental level.

By combining these advanced mechanistic approaches, researchers can build a comprehensive picture of how these compounds function, paving the way for rational drug design and the optimization of therapeutic candidates.

Q & A

Q. What synthetic methodologies are effective for producing Prop-2-yn-1-yl cinnamate, and how can reaction conditions be optimized?

Prop-2-yn-1-yl cinnamate is synthesized via the Wittig reaction using cinnamaldehyde and (carbethoxymethylene)triphenylphosphorane. Key parameters include:

- Temperature control: Initiate at 0–5°C, then gradually warm to room temperature.

- Solvent selection: Use anhydrous dichloromethane or THF to stabilize reactive intermediates.

- Yield optimization: Achieve >75% yield by maintaining stoichiometric excess of the ylide reagent (1.2 equiv) . Alternative enzymatic approaches using immobilized lipases (e.g., Candida antarctica Lipase B) in fluidized bed bioreactors enable eco-friendly synthesis under mild conditions (30–40°C, pH 7.0–8.0) with 90% enantiomeric excess .

Q. Which analytical techniques are recommended for structural elucidation of Prop-2-yn-1-yl cinnamate?

- X-ray crystallography : Refine structures using SHELXL with Mo-Kα radiation (λ = 0.71073 Å) and anisotropic displacement parameters. Hydrogen atoms are placed via riding models (SHELX-97 guidelines) .

- Spectroscopy :

- NMR : 1H-NMR (CDCl3, 500 MHz): δ 7.6–7.2 (m, aromatic H), 6.5 (d, J = 16 Hz, CH=CH), 4.8 (s, propargyl CH2).

- GC-MS : m/z 200 [M+] with fragmentation at m/z 131 (cinnamate ion) .

Q. What safety protocols are essential for handling Prop-2-yn-1-yl cinnamate?

- PPE : Nitrile gloves, chemical goggles, and lab coats. Conduct reactions in fume hoods .

- First aid :

- Ocular exposure: 15-minute saline rinse followed by ophthalmic evaluation.

- Dermal contact: Wash with 10% aqueous ethanol to remove propargyl residues .

- Storage : Amber glass vials at 10–25°C under nitrogen to prevent alkyne oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Contradictions arise from solvent impurities or rotameric equilibria. Mitigation strategies:

- Isotopic labeling : Use [13C]-cinnamate precursors to track unexpected coupling patterns (e.g., via HSQC/HMBC correlations) .

- Batch normalization : Lyophilize samples before NMR analysis to eliminate solvent effects.

- Statistical validation : Compare chemical shifts (±0.05 ppm tolerance) across ≥3 syntheses .

Q. What computational tools address crystallographic density mismatches in polymorph screening?

Mercury’s Materials Module enables:

Q. What experimental evidence supports cinnamate derivatives in modulating glycine metabolism?

Murine studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.